molecular formula C18H15ClN2O4S2 B3730725 5-[(4-chlorophenyl)sulfonyl]-2-methyl-N-2-pyridinylbenzenesulfonamide

5-[(4-chlorophenyl)sulfonyl]-2-methyl-N-2-pyridinylbenzenesulfonamide

Cat. No. B3730725
M. Wt: 422.9 g/mol
InChI Key: OGQVRQRQDTYIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-[(4-chlorophenyl)sulfonyl]-2-methyl-N-2-pyridinylbenzenesulfonamide” seems to be a complex organic molecule. It likely contains a sulfonyl group attached to a chlorophenyl group, a methyl group, and a pyridinyl group .


Synthesis Analysis

While specific synthesis steps for this compound were not found, similar compounds are often synthesized through multi-step processes involving esterification, hydrazination, salt formation, and cyclization .

properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-2-methyl-N-pyridin-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S2/c1-13-5-8-16(26(22,23)15-9-6-14(19)7-10-15)12-17(13)27(24,25)21-18-4-2-3-11-20-18/h2-12H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQVRQRQDTYIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)sulfonyl-2-methyl-N-pyridin-2-ylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(4-chlorophenyl)sulfonyl]-2-methyl-N-2-pyridinylbenzenesulfonamide
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